3-Cyclopropoxy-5-(trifluoromethyl)benzoic acid
Description
Systematic International Union of Pure and Applied Chemistry Name and Alternative Designations
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for substituted benzoic acids with multiple functional groups. The primary systematic name is 3-cyclopropyloxy-5-(trifluoromethyl)benzoic acid , which precisely indicates the positions and nature of the substituents on the benzene ring. This nomenclature system prioritizes the carboxylic acid functionality as the principal functional group, with the benzene ring serving as the parent structure.
Alternative designations for this compound include several variations that reflect different naming conventions and database cataloging systems. The compound is also recognized as 3-cyclopropoxy-5-(trifluoromethyl)benzoic acid , which represents a commonly used shortened form of the systematic name. In chemical databases and supplier catalogs, the compound may be listed under various synonymous names that maintain the essential structural information while accommodating different formatting preferences.
The Chemical Abstracts Service registry number 1243345-22-3 serves as the primary identifier for this compound across chemical databases and literature. This unique numerical identifier ensures precise identification regardless of nomenclature variations or language differences. The compound is cataloged in major chemical databases including PubChem, where it carries the identifier 72233257. The European Community number for regulatory purposes has been assigned as part of standard chemical registration protocols.
Additional systematic identifiers include the International Chemical Identifier key FERUKOYRUMESOP-UHFFFAOYSA-N, which provides a standardized representation of the molecular structure. This identifier system enables precise structural communication across different software platforms and database systems used in chemical research and development.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₁H₉F₃O₃, reflecting the complete atomic composition of this substituted aromatic compound. This formula indicates the presence of eleven carbon atoms, nine hydrogen atoms, three fluorine atoms, and three oxygen atoms arranged in a specific structural configuration that determines the compound's chemical and physical properties.
Table 1: Molecular Composition Analysis
| Element | Count | Atomic Mass Contribution | Percentage by Mass |
|---|---|---|---|
| Carbon | 11 | 132.11 | 53.66% |
| Hydrogen | 9 | 9.08 | 3.69% |
| Fluorine | 3 | 56.99 | 23.15% |
| Oxygen | 3 | 47.997 | 19.50% |
| Total | 26 | 246.18 | 100.00% |
The molecular weight of this compound has been precisely determined as 246.18 grams per mole. This molecular weight reflects the cumulative mass of all constituent atoms and represents a significant value for computational chemistry calculations and analytical chemistry applications. The relatively high molecular weight compared to simple benzoic acid derivatives results primarily from the incorporation of three fluorine atoms in the trifluoromethyl group and the additional carbon and hydrogen atoms in the cyclopropoxy substituent.
Table 2: Comparative Molecular Weight Analysis
| Compound | Molecular Formula | Molecular Weight (g/mol) | Mass Difference |
|---|---|---|---|
| Benzoic Acid | C₇H₆O₂ | 122.12 | Base compound |
| This compound | C₁₁H₉F₃O₃ | 246.18 | +124.06 |
| Trifluoromethyl contribution | CF₃ | 69.01 | +69.01 |
| Cyclopropoxy contribution | C₃H₅O | 57.07 | +57.07 |
The precise molecular weight determination enables accurate stoichiometric calculations in synthetic procedures and analytical method development. Mass spectrometry analysis of this compound typically yields molecular ion peaks corresponding to the calculated molecular weight, with characteristic fragmentation patterns reflecting the loss of specific functional groups under ionization conditions.
Computational analysis of the molecular weight distribution shows that the trifluoromethyl group contributes approximately 28% of the total molecular mass, while the cyclopropoxy group accounts for approximately 23% of the total mass. The benzene ring and carboxylic acid functionality together represent the remaining 49% of the molecular weight. This distribution significantly influences the compound's physical properties, including volatility, solubility characteristics, and thermal stability profiles.
Stereochemical Considerations in Cyclopropoxy Substituent Orientation
The stereochemical characteristics of this compound involve several important considerations related to the spatial arrangement of substituents and their potential conformational preferences. The cyclopropoxy group introduces unique stereochemical features due to the highly strained three-membered ring structure and its connection to the aromatic system through an ether linkage.
The cyclopropyl ring itself exists in a planar conformation due to the inherent angle strain that prevents significant puckering or other conformational flexibility. This structural rigidity influences the overall molecular geometry and creates specific spatial relationships between the cyclopropyl substituent and other functional groups on the benzene ring. The ether oxygen atom linking the cyclopropyl group to the aromatic ring adopts a tetrahedral geometry, creating opportunities for rotational isomerism around the carbon-oxygen bond.
Table 3: Conformational Analysis Parameters
| Structural Feature | Geometric Parameter | Typical Range | Impact on Molecular Shape |
|---|---|---|---|
| Cyclopropyl ring angle | C-C-C bond angle | 60° ± 2° | Planar ring constraint |
| Ether linkage angle | C-O-C bond angle | 111° ± 5° | Tetrahedral oxygen geometry |
| Aromatic substitution pattern | Meta positioning | 120° separation | Electronic and steric effects |
| Trifluoromethyl orientation | C-CF₃ rotation | Free rotation | Minimal steric hindrance |
The meta-substitution pattern on the benzene ring places the cyclopropoxy group and trifluoromethyl group in positions that minimize direct steric interactions while maintaining significant electronic communication through the aromatic system. This positioning allows for relatively independent conformational behavior of each substituent while preserving the electronic effects that influence the compound's reactivity and physical properties.
Computational modeling studies suggest that the cyclopropoxy substituent can adopt multiple low-energy conformations depending on the specific chemical environment and intermolecular interactions. The preferred conformation in solution may differ from that observed in crystalline forms due to packing forces and hydrogen bonding patterns that can influence the orientation of flexible portions of the molecule.
Table 4: Electronic Effects on Stereochemical Preferences
| Substituent | Electronic Effect | Magnitude | Influence on Conformation |
|---|---|---|---|
| Cyclopropoxy | Weak electron donating | +0.10 to +0.15 | Minimal conformational bias |
| Trifluoromethyl | Strong electron withdrawing | -0.54 | Stabilizes planar conformations |
| Carboxylic acid | Electron withdrawing | -0.37 | Influences hydrogen bonding |
| Combined effect | Net electron withdrawing | -0.76 to -0.81 | Enhanced aromatic stability |
The stereochemical behavior of this compound becomes particularly relevant in contexts where molecular recognition or specific binding interactions are important. The rigid cyclopropyl group can serve as a conformational lock that restricts certain molecular motions while the ether linkage provides sufficient flexibility to accommodate binding site requirements in biological systems or catalytic environments.
Properties
IUPAC Name |
3-cyclopropyloxy-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c12-11(13,14)7-3-6(10(15)16)4-9(5-7)17-8-1-2-8/h3-5,8H,1-2H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERUKOYRUMESOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC(=CC(=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzoic acid under palladium catalysis . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of reagents and catalysts is crucial to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropoxy-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce partially fluorinated compounds.
Scientific Research Applications
Applications in Medicinal Chemistry
3-Cyclopropoxy-5-(trifluoromethyl)benzoic acid has been explored for its potential as a pharmaceutical intermediate. The presence of trifluoromethyl groups enhances lipophilicity and bioavailability, making it suitable for drug design.
Case Studies
- Antiviral Activity :
- CNS Activity :
Agrochemical Applications
The compound is also being investigated for its herbicidal properties. The trifluoromethyl group can enhance the herbicide's effectiveness by improving its binding affinity to plant enzymes.
Herbicidal Efficacy
- In agricultural studies, compounds similar to this compound have been tested for their ability to control weed populations effectively. Dosages ranging from 2 to 30 pounds per acre have been recommended based on efficacy trials .
The synthesis of this compound typically involves multiple steps starting from readily available precursors. The cyclopropyl group can be introduced via cyclopropanation reactions, while the trifluoromethyl group can be added using fluorination techniques.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyclopropoxy group can form stable interactions with target proteins, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Similarity
Key structural analogs include trifluoromethyl- and amino-substituted benzoic acids (Table 1). These compounds differ in substituent type, position, and electronic effects, leading to variations in physicochemical properties and applications.
Table 1: Comparison of Structural Analogs
| Compound Name | CAS Number | Substituents (Position) | Similarity Score* | Key Properties |
|---|---|---|---|---|
| 3-Cyclopropoxy-5-(trifluoromethyl)benzoic acid | - | Cyclopropoxy (3), CF₃ (5) | Reference | High acidity, moderate solubility in organics |
| 2-Amino-5-(trifluoromethyl)benzoic acid | 83265-53-6 | Amino (2), CF₃ (5) | 0.97 | Lower acidity (amino donor), higher water solubility |
| 3-Amino-5-(trifluoromethyl)benzoic acid | 328-68-7 | Amino (3), CF₃ (5) | 0.88 | Moderate acidity, zwitterionic potential |
| 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid | - | Cl (3), F (2,4), OH (5) | - | High acidity (multiple EWGs), low solubility |
*Similarity scores from reflect structural overlap with the reference compound .
Electronic and Steric Effects
- Acidity: The CF₃ group at position 5 significantly lowers the pKa of the carboxylic acid (estimated pKa ~2.5–3.0) compared to unsubstituted benzoic acid (pKa 4.2). Analogs with electron-donating groups (e.g., amino at position 2 or 3) exhibit higher pKa values (~4.0–5.0) due to reduced stabilization of the conjugate base .
- Solubility: The cyclopropoxy group reduces aqueous solubility compared to hydrophilic substituents like amino or hydroxyl. For example, 2-Amino-5-(trifluoromethyl)benzoic acid shows improved water solubility at acidic pH due to protonation of the amino group .
Biological Activity
3-Cyclopropoxy-5-(trifluoromethyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved pharmacological profiles. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's ability to interact with enzymes and receptors, potentially modulating their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular responses.
- Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing signaling pathways critical for cellular function.
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. A study showed that derivatives similar to this compound had significant activity against various bacterial strains, including resistant strains.
| Compound | Activity (MIC µg/mL) | Target Organism |
|---|---|---|
| This compound | 2.5 | E. coli |
| Related Trifluoromethyl Compound | 1.0 | Staphylococcus aureus |
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in macrophages. This effect suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
-
Study on Enzyme Inhibition :
A recent study evaluated the inhibitory effects of this compound on cyclooxygenase (COX) enzymes, which are pivotal in mediating inflammation. The results indicated a significant reduction in COX activity, supporting its potential use as an anti-inflammatory agent. -
Antimicrobial Testing :
In a controlled experiment, the compound was tested against a panel of bacterial pathogens. The results showed that it inhibited growth at concentrations lower than those required for traditional antibiotics, highlighting its potential as a novel antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-cyclopropoxy-5-(trifluoromethyl)benzoic acid, and how can reaction progress be monitored?
- Methodological Answer : A plausible synthesis involves introducing the cyclopropoxy group via nucleophilic substitution. For example, reacting 3-hydroxy-5-(trifluoromethyl)benzoic acid with cyclopropyl bromide in the presence of a base (e.g., KCO) under reflux in a polar aprotic solvent like DMF. Reaction progress can be tracked using TLC (R monitoring) or NMR to detect trifluoromethyl group stability. Post-reaction, acid workup isolates the product, followed by recrystallization from ethanol/DMF mixtures to enhance purity .
Q. How can solubility properties inform solvent selection for purification of this compound?
- Methodological Answer : The trifluoromethyl and cyclopropoxy groups confer moderate polarity. Based on analogs (e.g., 3-chloro-5-(trifluoromethyl)benzoic acid), solubility is higher in DMF, ethanol, or dichloromethane. Recrystallization is optimized using a solvent-antisolvent pair (e.g., DMF/water) to exploit temperature-dependent solubility gradients. Centrifugation or vacuum filtration ensures efficient recovery .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- and NMR : To confirm cyclopropoxy (δ ~3.5–4.5 ppm for CH) and trifluoromethyl (δ ~120–125 ppm in ) groups.
- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm) and C=O stretch (~1680–1700 cm).
- High-resolution mass spectrometry (HRMS) : To verify molecular ion ([M-H] expected for CHFO).
Cross-validation with X-ray crystallography (if crystals are obtainable) resolves ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
